
5-Methylideneheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylideneheptan-1-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has a methylidene group (-CH2) at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneheptan-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-Methylidenehept-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroboration step, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylideneheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylideneheptanal or further to 5-Methylideneheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-Methylheptan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: 5-Methylideneheptanal, 5-Methylideneheptanoic acid.
Reduction: 5-Methylheptan-1-ol.
Substitution: 5-Methylideneheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
5-Methylideneheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Wirkmechanismus
The mechanism by which 5-Methylideneheptan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The methylidene group provides a site for electrophilic addition reactions, making the compound versatile in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
5-Methylheptan-1-ol: Lacks the methylidene group, making it less reactive in electrophilic addition reactions.
Heptan-1-ol: A simpler alcohol without the methylidene group, used as a solvent and intermediate in organic synthesis.
5-Methylidenehexan-1-ol: Similar structure but with one less carbon, affecting its physical properties and reactivity.
Uniqueness: 5-Methylideneheptan-1-ol’s unique combination of a hydroxyl group and a methylidene group provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
5-methylideneheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
WAQNPLPBSRVNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



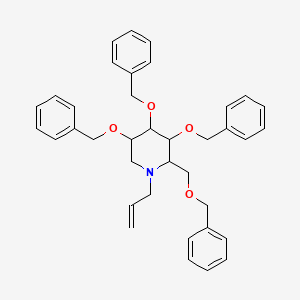

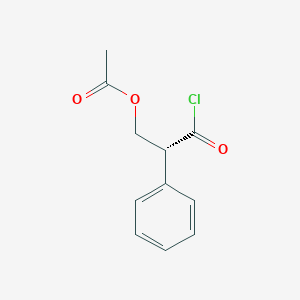


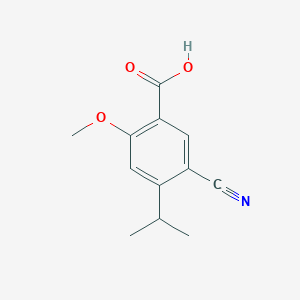

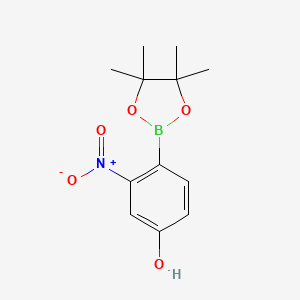
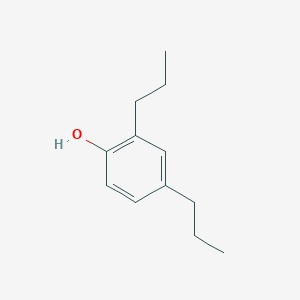
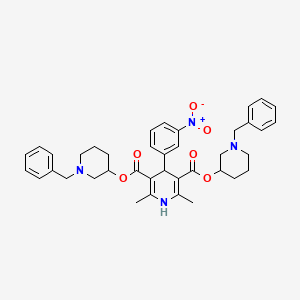
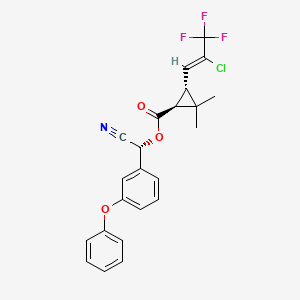

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
